

Prc200-SS chemical structure and properties

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Compound of Interest

Compound Name: Prc200-SS

Cat. No.: B1257460

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An In-Depth Technical Guide to **PRC200-SS**

Introduction

PRC200-SS, chemically identified as (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol, is a novel triple reuptake inhibitor (TRI).^[1] Developed as a potential antidepressant, **PRC200-SS** is distinguished by its potent binding and inhibition of the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).^{[1][2]} TRIs are a class of antidepressants designed with the hypothesis that they may offer a more rapid onset of action and greater efficacy than traditional antidepressants that target only serotonin or norepinephrine.^{[1][2]} This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **PRC200-SS** based on available preclinical data.

Chemical Structure and Properties

PRC200-SS is an analog of venlafaxine, a well-known serotonin-norepinephrine reuptake inhibitor.^[2] Its unique structure allows it to interact with all three key monoamine transporters involved in the pathophysiology of depression.

Chemical Name: (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol^[1]

Class: Triple Reuptake Inhibitor^[1]

Pharmacological Profile

The primary mechanism of action of **PRC200-SS** is the inhibition of serotonin, norepinephrine, and dopamine reuptake by binding to their respective transporters.^[1] This leads to an increase in the extracellular concentrations of these neurotransmitters in key brain regions associated with mood regulation.

In Vitro Binding and Uptake Inhibition

Studies using cells expressing human transporters have demonstrated the high affinity of **PRC200-SS** for SERT, NET, and DAT.^[1] The binding affinities (Kd) and inhibitory constants (Ki) are summarized below.

Parameter	Serotonin Transporter (SERT)	Norepinephrine Transporter (NET)	Dopamine Transporter (DAT)	Reference
Binding Affinity (Kd)	2.3 nM	0.63 nM	18 nM	^[1]
Uptake Inhibition (Ki)	2.1 nM	1.5 nM	61 nM	^[1]

In Vivo Neurochemical Effects

Consistent with its in vitro profile, administration of **PRC200-SS** in rats has been shown to significantly elevate extracellular levels of key monoamines.^[1]

- Medial Prefrontal Cortex: Increased levels of serotonin and norepinephrine.^[1]
- Nucleus Accumbens Core: Increased levels of serotonin and dopamine.^[1]

Furthermore, **PRC200-SS** administration led to a reduction in the levels of dopamine metabolites (3,4-dihydroxyphenylacetic acid and homovanillic acid) and the serotonin metabolite (5-hydroxyindoleacetic acid), further confirming its action as a reuptake inhibitor.^[1]

Preclinical Efficacy and Safety Antidepressant-Like Activity

In preclinical models predictive of antidepressant activity, **PRC200-SS** demonstrated significant efficacy:

- Forced-Swim Test (Rats): Dose-dependently decreased immobility.[\[1\]](#)
- Tail-Suspension Test (Mice): Dose-dependently decreased immobility.[\[1\]](#)

The observed effects were comparable to the established antidepressant imipramine and were not a result of stimulated locomotor activity.[\[1\]](#)

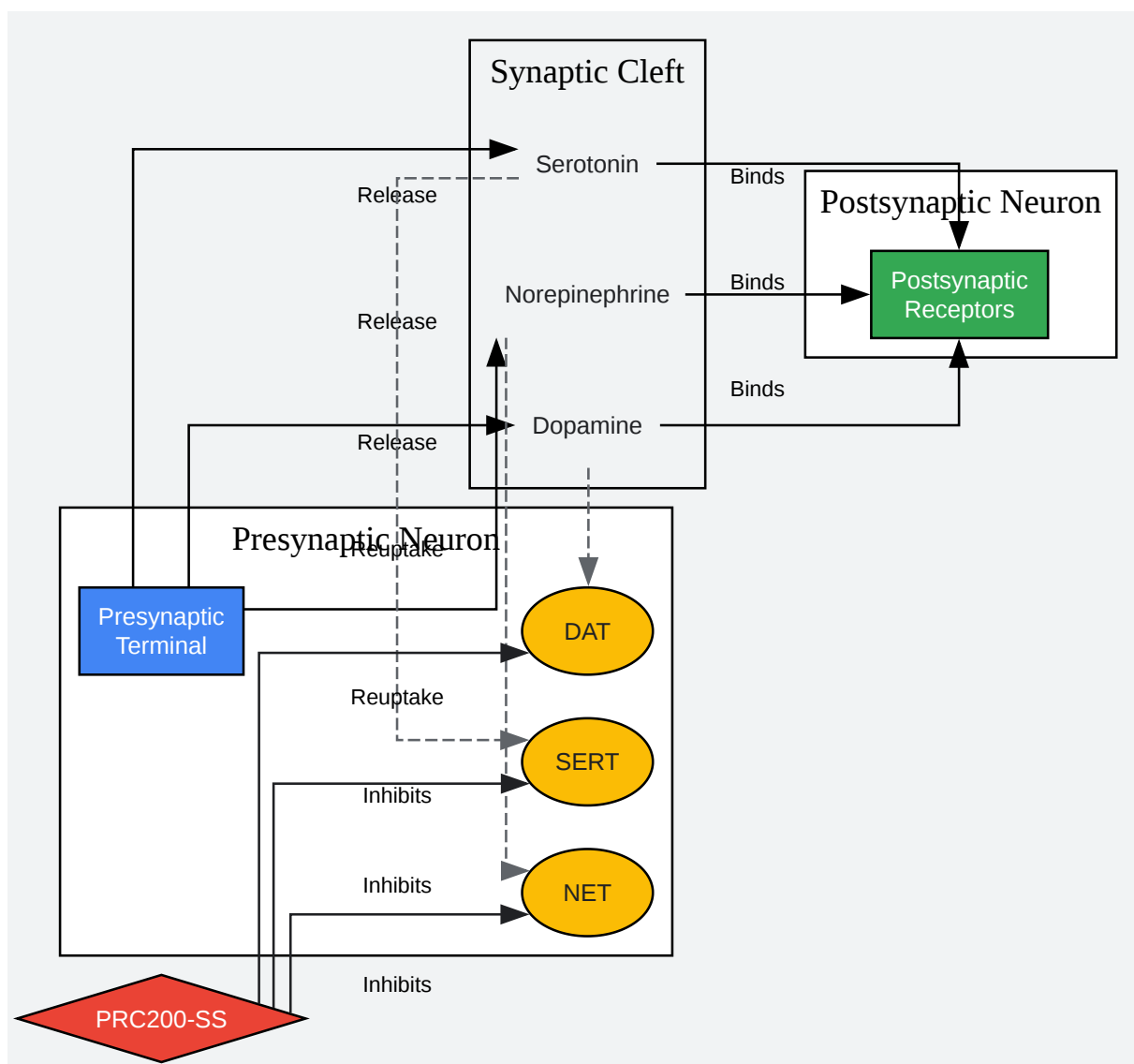
Abuse Liability

To assess its potential for abuse, self-administration studies were conducted in rats. The results indicated that **PRC200-SS** was not self-administered, suggesting a low abuse liability.[\[1\]](#)

Signaling Pathways and Experimental Workflows

Mechanism of Action: Triple Reuptake Inhibition

The following diagram illustrates the mechanism of action of **PRC200-SS** at the synaptic level. By blocking the serotonin, norepinephrine, and dopamine transporters on the presynaptic neuron, **PRC200-SS** prevents the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.

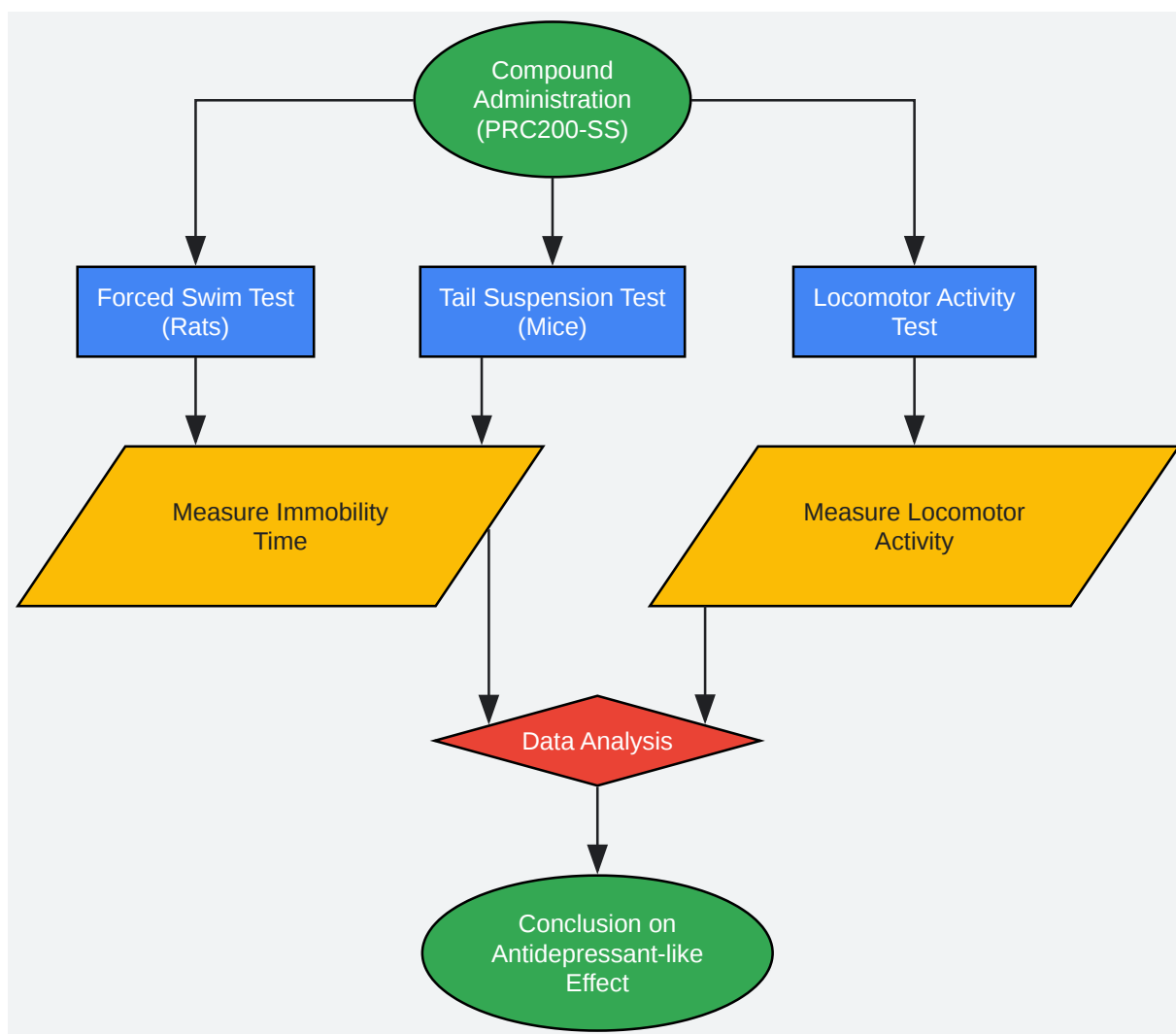


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Caption: Mechanism of action of **PRC200-SS**.

Experimental Workflow: Antidepressant Activity Screening

The diagram below outlines a typical experimental workflow for evaluating the antidepressant-like effects of a compound like **PRC200-SS** in preclinical models.



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References

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